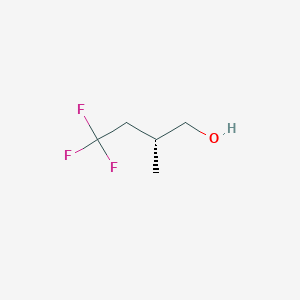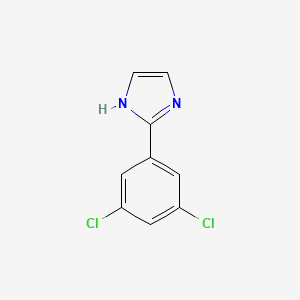![molecular formula C11H12FNO5S B8758375 methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester](/img/structure/B8758375.png)
methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester: is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxazolidinone ring, and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.
Methanesulfonate Ester Formation: The final step involves the esterification of the oxazolidinone intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the oxazolidinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxazolidinone ring.
Reduction: Alcohol derivatives of the oxazolidinone ring.
Substitution: Various substituted derivatives of the fluorophenyl group.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Due to its structural similarity to known antimicrobial agents, it may exhibit antibacterial and antifungal properties.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: It has potential as a lead compound in the development of new pharmaceuticals, particularly for treating infections and inflammatory conditions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of target enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects.
類似化合物との比較
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorophenyl group and an oxazolidinone ring.
Dichlorodiphenyltrichloroethane (DDT):
3-(3,5-Difluorophenyl)propionic acid: This compound also contains a fluorophenyl group and is used in various chemical applications.
Uniqueness: The uniqueness of methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester lies in its combination of a fluorophenyl group, an oxazolidinone ring, and a methanesulfonate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C11H12FNO5S |
|---|---|
分子量 |
289.28 g/mol |
IUPAC名 |
[3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H12FNO5S/c1-19(15,16)17-7-10-6-13(11(14)18-10)9-4-2-3-8(12)5-9/h2-5,10H,6-7H2,1H3 |
InChIキー |
MSMCRHMUBYTUJP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8758331.png)




![2'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one hydrochloride](/img/structure/B8758368.png)

![2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8758385.png)

![[4-(Ethoxycarbonyl)phenoxy]acetic acid](/img/structure/B8758396.png)
